REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH2:12]=[C:13]([CH2:24][CH3:25])[CH2:14][CH2:15][C:16]1([OH:23])[CH2:22][O:21][CH2:20][CH2:19][O:18][CH2:17]1>C(Cl)Cl>[CH2:24]([C:13]1([CH2:12][OH:9])[CH2:14][CH2:15][C:16]2([CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22]2)[O:23]1)[CH3:25]
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Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.05 g
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Type
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reactant
|
Smiles
|
C=C(CCC1(COCCOC1)O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
while maintaining the temperature below 30° C.
|
Type
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WASH
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Details
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20 minutes, the reaction mixture was washed with a 25% solution of potassium carbonate
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Duration
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20 min
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Type
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DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride solution, dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC2(CC1)COCCOC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |